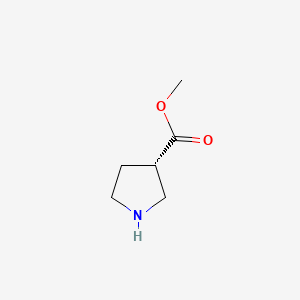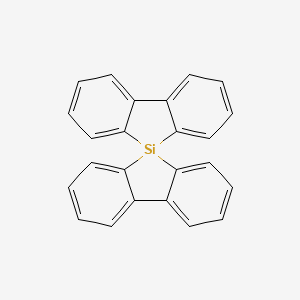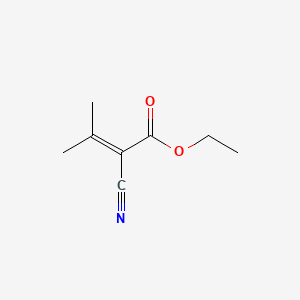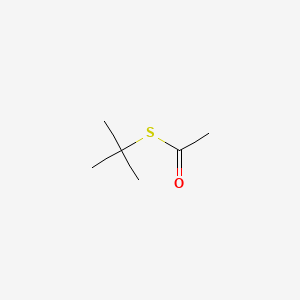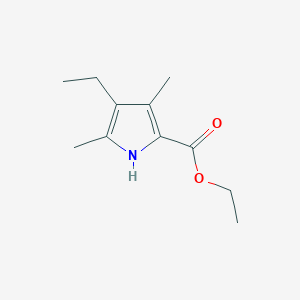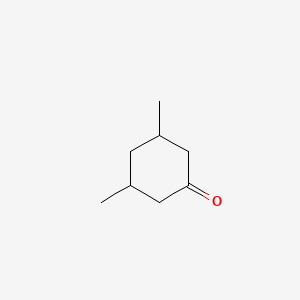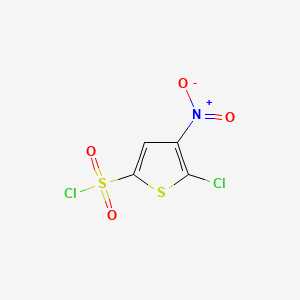
5-Chloro-4-nitrothiophene-2-sulfonyl chloride
Übersicht
Beschreibung
5-Chloro-4-nitrothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4HCl2NO4S2 . It has a molecular weight of 263.1 . It is a cream-colored powder and is used in various chemical reactions .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-4-nitro-1H-1lambda3-thiophene-2-sulfonyl chloride . The InChI key is WTIBDAQISFSKSJ-UHFFFAOYSA-N . The SMILES string representation is [O-]N+C1=C(Cl)SC(=C1)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
5-Chloro-4-nitrothiophene-2-sulfonyl chloride is a cream-colored powder . It has a molecular weight of 263.1 . The compound has a melting point range of 50.0-56.0°C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Reactions
5-Chloro-4-nitrothiophene-2-sulfonyl chloride has been studied for its reactions with other compounds. In one study, its treatment with various agents like ammonia and sodium azide resulted in the formation of sulfonamides and sulfonyl azide, among others. This indicates its reactivity and potential for creating various derivatives in organic synthesis (Obafemi, 1982).
Antiviral Activity
Research has also explored the antiviral applications of derivatives of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride. One such study involved the synthesis of sulfonamide derivatives from this compound, which demonstrated certain anti-tobacco mosaic virus activities (Chen et al., 2010).
Synthetic Applications
Its utility in the synthesis of various compounds is another significant area of research. For instance, studies have demonstrated its role in the creation of sulfonamides, a class of compounds with diverse applications, including in medicinal chemistry (Cremlyn et al., 1989).
Polymer Chemistry
In the field of polymer chemistry, derivatives of 5-Chloro-4-nitrothiophene-2-sulfonyl chloride have been used in the synthesis of novel polymers. Such polymers have been studied for their thermal stability and solubility, indicating the compound's relevance in the development of new materials (Mehdipour‐Ataei & Hatami, 2007).
Isotopic Exchange Studies
Additionally, isotopic exchange studies involving compounds like 5-Chloro-4-nitrothiophene-2-sulfonyl chloride have contributed to the understanding of reaction mechanisms and rates, which are crucial in synthetic chemistry (Arnone et al., 1983).
Safety And Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHAHFHTASPNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370943 | |
| Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-nitrothiophene-2-sulfonyl chloride | |
CAS RN |
58457-24-2 | |
| Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-nitrothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

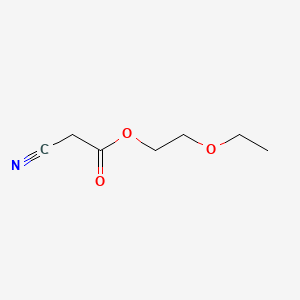


![2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1585805.png)
![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)
